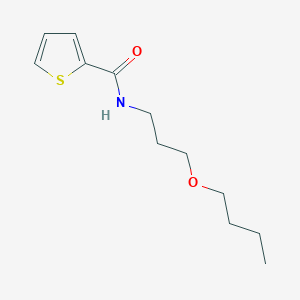![molecular formula C24H15ClN2O2 B4887613 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide](/img/structure/B4887613.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide
Vue d'ensemble
Description
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide, also known as BCI, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mécanisme D'action
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide inhibits the activity of kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, leading to inhibition of its activity. N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to be a selective inhibitor of GSK-3, CDK2, and MAPK1, with little effect on other kinases.
Biochemical and Physiological Effects
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to have several biochemical and physiological effects. Inhibition of GSK-3 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the Wnt signaling pathway, which plays a role in cell proliferation, differentiation, and apoptosis. Inhibition of CDK2 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the cell cycle, leading to cell cycle arrest and apoptosis. Inhibition of MAPK1 by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect the mitogen-activated protein kinase pathway, which plays a role in cell proliferation, differentiation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of several kinases, making it a useful tool for studying specific cellular processes. It has also been shown to have good bioavailability, making it suitable for in vivo studies. However, N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide also has some limitations. It has been shown to have some off-target effects, which may affect the interpretation of results. It also has limited solubility in aqueous solutions, which may affect its use in some experiments.
Orientations Futures
For research include studying its effects on other kinases and cellular processes, developing more potent and selective inhibitors, and using it as a starting point for the development of new drugs.
Applications De Recherche Scientifique
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of several kinases, including glycogen synthase kinase-3 (GSK-3), cyclin-dependent kinase 2 (CDK2), and mitogen-activated protein kinase 1 (MAPK1). These kinases play important roles in several cellular processes, including cell cycle regulation, apoptosis, and differentiation. Inhibition of these kinases by N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide has been shown to affect these processes, making N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthamide a potential tool for studying these cellular processes.
Propriétés
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN2O2/c25-20-12-11-18(14-19(20)24-27-21-7-3-4-8-22(21)29-24)26-23(28)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWEZXNBUWVTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]naphthalene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-chlorophenyl methanesulfonate](/img/structure/B4887542.png)
![isopropyl 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4887550.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-mesitylacetamide](/img/structure/B4887565.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B4887567.png)

![4-methoxy-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4887579.png)

![1-[(2-bromophenoxy)acetyl]-4-ethylpiperazine](/img/structure/B4887601.png)
![N~2~-(3,4-dimethoxyphenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4887623.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-iodobenzene)](/img/structure/B4887641.png)
![1-acetyl-4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4887644.png)

![N-[4-(aminosulfonyl)phenyl]-2-(4,5-dihydro-1,3-thiazol-2-ylthio)butanamide](/img/structure/B4887652.png)